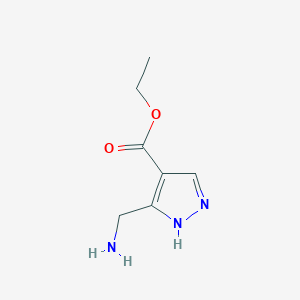
2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate, often referred to as HFP-DPP, is a synthetic organophosphate compound used in a variety of applications, including as a flame retardant, plasticizer, and an insecticide. It is an important component of many products, including paints, coatings, adhesives, and plastics. HFP-DPP is also used in the synthesis of a variety of compounds, including pharmaceuticals, detergents, and pesticides.
Aplicaciones Científicas De Investigación
HFP-DPP has been studied for a variety of scientific research applications, including its potential to act as an insecticide, flame retardant, and plasticizer. It has also been studied for its ability to act as an antioxidant, and its potential to reduce inflammation in humans. Additionally, HFP-DPP has been studied as a potential treatment for a variety of diseases, including cancer, Parkinson’s disease, and Alzheimer’s disease.
Mecanismo De Acción
HFP-DPP is believed to act by inhibiting the activity of enzymes involved in the breakdown of certain compounds, including fatty acids, proteins, and carbohydrates. Additionally, it is thought to inhibit the activity of certain enzymes involved in inflammation and cell death.
Biochemical and Physiological Effects
HFP-DPP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes involved in the breakdown of fatty acids, proteins, and carbohydrates. Additionally, it has been shown to reduce inflammation in laboratory animals. In humans, it has been shown to reduce inflammation in patients with rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HFP-DPP has several advantages and limitations for use in laboratory experiments. One of the major advantages is its ability to inhibit the activity of certain enzymes involved in the breakdown of fatty acids, proteins, and carbohydrates. Additionally, it has been shown to reduce inflammation in laboratory animals. On the other hand, HFP-DPP has been shown to be toxic to certain types of cells, and has been linked to a variety of side effects in humans.
Direcciones Futuras
The potential applications of HFP-DPP are still being explored. Some potential future directions for research include the development of new formulations of the compound for use in pharmaceuticals and other products, as well as the development of new methods for synthesizing the compound. Additionally, further research into the biochemical and physiological effects of HFP-DPP could lead to new treatments for a variety of diseases. Finally, further research into the safety and toxicity of HFP-DPP could lead to improved safety protocols for its use in products and laboratory experiments.
Métodos De Síntesis
HFP-DPP can be synthesized in a variety of ways. One of the most common methods is through the reaction of 2,2,3,3,4,4,4-heptafluorobutanol and diphenyl phosphate. This reaction is conducted in the presence of an acid catalyst and produces HFP-DPP as a white solid. Other methods include the reaction of 1-phenylbutanol and diphenyl phosphate, or the reaction of 2,2,3,3,4,4,4-heptafluorobutanol and 1-phenylbutylphosphonic acid.
Propiedades
IUPAC Name |
(2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl) diphenyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F7O4P/c23-20(24,21(25,26)22(27,28)29)19(16-10-4-1-5-11-16)33-34(30,31-17-12-6-2-7-13-17)32-18-14-8-3-9-15-18/h1-15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFAYDLVDYQFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F7O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896125 |
Source


|
| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98010-21-0 |
Source


|
| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide](/img/structure/B6615514.png)



![6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6615546.png)


![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)

![2-[(2,5-Dimethylphenyl)thio]-N-[1-methyl-2-(4-morpholinyl)-2-phenylethyl]acetamide](/img/structure/B6615580.png)